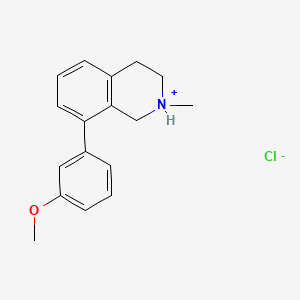
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride is a synthetic organic compound belonging to the isoquinoline class Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution Reactions: Introduction of the methoxy group on the phenyl ring can be done using methoxylation reactions.
Hydrogenation: The tetrahydroisoquinoline structure is formed by hydrogenating the isoquinoline core under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for large-scale production. This includes:
Catalyst Selection: Choosing efficient catalysts for each step to increase yield and reduce reaction time.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions for scalability.
Purification: Implementing effective purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Further reduction to fully saturated isoquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Fully saturated isoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride would depend on its specific biological target. Generally, isoquinoline derivatives may interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structure but lacking the methoxyphenyl group.
8-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar compound with a methoxy group at a different position.
2-Methylisoquinoline: Lacks the tetrahydro and methoxyphenyl groups.
Uniqueness
1,2,3,4-Tetrahydro-8-(m-methoxyphenyl)-2-methylisoquinoline hydrochloride is unique due to the specific substitution pattern on the isoquinoline core, which may confer distinct biological and chemical properties.
Properties
CAS No. |
74192-77-1 |
|---|---|
Molecular Formula |
C17H20ClNO |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
8-(3-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-10-9-13-5-4-8-16(17(13)12-18)14-6-3-7-15(11-14)19-2;/h3-8,11H,9-10,12H2,1-2H3;1H |
InChI Key |
NLLYNDSNEKAPAF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2=C(C1)C(=CC=C2)C3=CC(=CC=C3)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



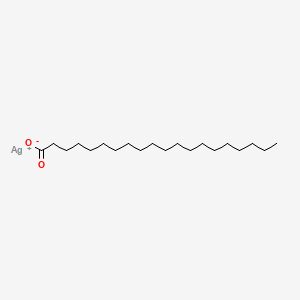
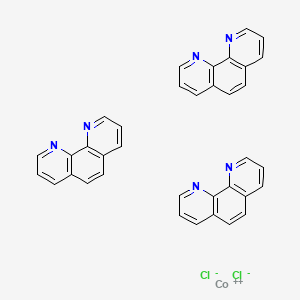
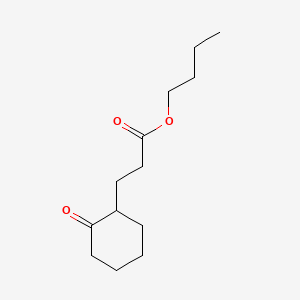
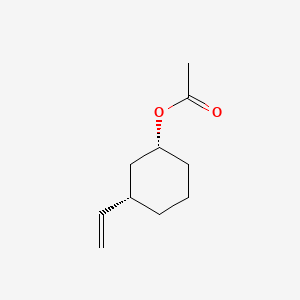
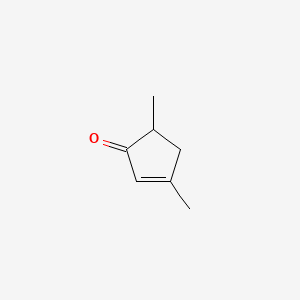
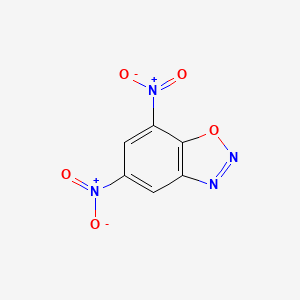
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)


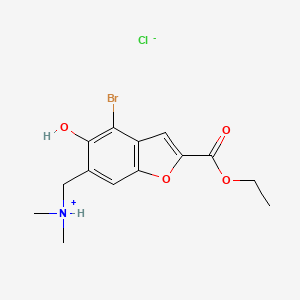


![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
